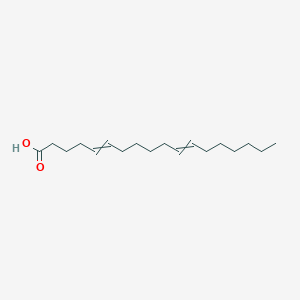

Octadeca-5,11-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62528-83-0 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-5,11-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,13-14H,2-6,9-12,15-17H2,1H3,(H,19,20) |

InChI Key |

GMEOMWBQHUIYIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Isomerism of Octadecadienoic Acids

Standardized Lipid Nomenclature Systems

The naming of lipids, including octadecadienoic acids, is governed by systematic nomenclature systems to ensure clarity and precision. The International Union of Pure and Applied Chemistry (IUPAC) provides a foundational system for naming organic compounds. For instance, (5Z,11Z)-octadeca-5,11-dienoic acid explicitly defines an 18-carbon fatty acid with two cis (Z) double bonds at the 5th and 11th positions. fatplants.netebi.ac.uk

In the field of lipidomics, a more specialized shorthand notation is often employed to convey structural information concisely, especially for data derived from mass spectrometry. nih.govnih.gov The LIPID MAPS (Lipid Metabolites and Pathways Strategy) classification system is a prominent example, categorizing lipids into major classes such as fatty acyls (FA). nih.govbabraham.ac.uk This system uses a shorthand notation that specifies the lipid class, the total number of carbon atoms, and the number of double bonds. For example, a generic octadecadienoic acid can be represented as FA 18:2. Further structural detail, such as the position and stereochemistry of the double bonds, can be appended.

These standardized systems are crucial for managing and communicating the vast and complex data generated in lipid research. nih.govacs.org They provide a hierarchical framework that reflects the level of structural detail known about a particular lipid molecule. babraham.ac.ukacs.org

Positional and Geometric Isomers of Octadecadienoic Acid Relevant to Biological Systems

Octadecadienoic acid (18:2) exists as numerous positional and geometric isomers, each with unique properties and biological relevance. Positional isomers differ in the location of their double bonds along the 18-carbon chain, while geometric isomers differ in the spatial arrangement (cis/trans or Z/E) of the atoms around the double bonds.

One of the most well-known groups of octadecadienoic acid isomers is conjugated linoleic acid (CLA), where the double bonds are separated by a single bond. hmdb.cafoodb.cahmdb.ca These isomers, such as 9,11- and 10,12-octadecadienoic acid, are found in dairy products and red meat. hmdb.ca In contrast, non-conjugated isomers, like the titular Octadeca-5,11-dienoic acid, have their double bonds separated by one or more methylene (B1212753) groups.

Studies have identified various positional isomers of octadecadienoic acid in human tissues. For example, analysis of psoriatic scales and normal human skin revealed the presence of 8,11-, 9,12-, 10,13-, and 11,14-octadecadienoic acids, with the 9,12 isomer (linoleic acid) being the most abundant. scispace.com

The geometry of the double bonds significantly influences the physical properties of these fatty acids. For instance, the naturally occurring linoleic acid (9Z,12Z-octadecadienoic acid) has a lower melting point than its trans-containing isomers due to the kinked structure introduced by the cis double bonds.

Below is a table summarizing some biologically relevant positional and geometric isomers of octadecadienoic acid:

| Common Name/Systematic Name | Double Bond Positions | Geometry | Biological Relevance/Source |

| Linoleic Acid | 9, 12 | cis, cis (Z,Z) | Essential fatty acid in humans, abundant in vegetable oils. |

| Conjugated Linoleic Acid (c9,t11-CLA) | 9, 11 | cis, trans (Z,E) | Found in dairy products and meat from ruminants. hmdb.ca |

| Conjugated Linoleic Acid (t10,c12-CLA) | 10, 12 | trans, cis (E,Z) | A common isomer in dietary supplements. hmdb.cahmdb.ca |

| Linoelaidic Acid | 9, 12 | trans, trans (E,E) | Formed during industrial hydrogenation of vegetable oils. |

| Octadeca-8,11-dienoic acid | 8, 11 | Not specified | Detected in human psoriatic scales. scispace.com |

| Octadeca-10,13-dienoic acid | 10, 13 | Not specified | Detected in human psoriatic scales. scispace.com |

| Octadeca-11,14-dienoic acid | 11, 14 | Not specified | Detected in human psoriatic scales. scispace.com |

Stereochemical Considerations in Octadecadienoic Acid Derivatives

The biological activity of octadecadienoic acid derivatives is often highly dependent on their stereochemistry. This is particularly evident in the case of their oxygenated metabolites, known as hydroxyoctadecadienoic acids (HODEs).

Enzymatic oxidation of linoleic acid by lipoxygenases or cyclooxygenases can produce various HODE isomers. nih.govvulcanchem.com For example, the conversion of linoleic acid by the microsomal fraction of sheep vesicular glands yields a mixture of 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid. gsartor.org Crucially, the hydroxyl groups of these products predominantly exhibit the L-configuration (or S-configuration in the R/S system). gsartor.org

Similarly, studies with cultured bovine endothelial cells have shown that the stereospecificity of the HODEs produced can indicate the enzymatic pathway responsible for their formation. nih.gov The production of 9-HODE with a predominant R-configuration and 13-HODE with a predominant S-configuration pointed towards the activity of a cyclooxygenase rather than a lipoxygenase in that system. nih.gov

The absolute configuration of dihydroxy derivatives has also been determined. For instance, 7,10-dihydroxy-8(E)-octadecenoic acid, produced by the bioconversion of oleic acid, was determined to have an R,R configuration at the hydroxylated carbons. capes.gov.br

These examples underscore the importance of stereochemistry in defining the biological identity and function of octadecadienoic acid derivatives. The specific three-dimensional arrangement of atoms can dictate how these molecules interact with enzymes, receptors, and cell membranes.

Natural Occurrence and Distribution in Biological Systems

Microbial Production and Presence

Microorganisms, with their vast metabolic diversity, are significant producers of a wide array of fatty acids, including octadeca-5,11-dienoic acid.

Research has shown that marine aerobic anoxygenic phototrophic (AAP) bacteria are notable sources of this compound. A 2005 study by Rontani and colleagues, which has been cited in subsequent reviews, conducted a detailed analysis of the fatty acid composition of 12 strains of AAP bacteria. oup.com Their findings revealed that this compound was present in significant quantities in nine of these strains, which belonged to the genera Erythrobacter, Roseobacter, and Citromicrobium. wikipedia.org The identification of this unusual fatty acid was accomplished through gas chromatography-mass spectrometry (GC-MS) analysis of various derivatives. wikipedia.org This suggests a specific metabolic pathway for its synthesis within these marine microorganisms.

Table 1: Presence of this compound in Marine Aerobic Anoxygenic Phototrophic Bacteria

| Bacterial Genus | Presence of this compound |

| Erythrobacter | Present in analyzed strains wikipedia.org |

| Roseobacter | Present in analyzed strains wikipedia.org |

| Citromicrobium | Present in analyzed strains wikipedia.org |

The gut microbiota is known to produce a wide array of metabolites from dietary polyunsaturated fatty acids. oup.comrsc.org Various gut bacteria, including Lactobacillus plantarum, can generate hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids. oup.comrsc.org While the production of conjugated linoleic acid (CLA) isomers by Lactobacillus species is well-documented, the specific production of the non-conjugated this compound is less clear. researchgate.netsharif.edunih.govnih.gov Studies have shown that lactic acid bacteria can produce a variety of metabolites from linoleic acid. mattioli1885journals.com However, direct evidence for the synthesis of this compound by these bacteria is limited.

In the context of lung pathogens, studies have investigated the production of dienoic fatty acid isomers. Research on common bacterial lung pathogens has demonstrated their ability to produce diene conjugated isomers of linoleic acid in vitro. plantfadb.org For instance, a study of 180 strains of common bacterial lung pathogens found that 12.8% significantly produced the conjugated 18:2 rsc.orgresearchgate.net isomer. plantfadb.org However, specific data on the production of the non-conjugated this compound by these pathogens is not prominently available in the reviewed literature. Further research is needed to determine if this specific isomer is produced by gut microbiota or lung pathogens.

Streptomyces are a genus of bacteria known for their production of a vast array of secondary metabolites. frontiersin.org The fatty acid metabolism of Streptomyces lividans has been a subject of study, particularly in the context of antibiotic production and the utilization of lipids as a carbon source. researchgate.netucl.ac.uknih.gov Research on the fatty acid profile of S. lividans has been conducted to understand its bioconversion capabilities. researchgate.net

A study focused on the isolation of new bioactive metabolites from an Egyptian soil isolate of Streptomyces lividans AM led to the identification of three new compounds. frontiersin.orggrafiati.com One of these was identified as filoboletic acid, which is (9Z,11E)-8,13-dihydroxy octadeca-9,11-dienoic acid. frontiersin.orggrafiati.com While this is a derivative of octadecadienoic acid, it is not the specific compound this compound. The current body of research reviewed does not provide direct evidence for the production of this compound by Streptomyces lividans.

Eukaryotic Organismal Distribution

The presence of this compound extends to eukaryotic organisms, including both mammals and plants, where it is a component of cellular lipids and signaling pathways.

The analysis of octadecadienoic acids in human serum has been a topic of interest, primarily due to the association of the conjugated isomer, octadeca-9,11-dienoic acid, with free radical activity and lipid peroxidation. wikipedia.orgrsc.orgrsc.orgucl.ac.uk Methods have been developed to determine the levels of this conjugated diene in human serum lipids, including triacylglycerols, cholesteryl esters, and phospholipids (B1166683). wikipedia.orgresearchgate.net However, these methods often face challenges in distinguishing between different isomers of octadecadienoic acid. rsc.orgrsc.org While the presence of conjugated linoleic acids in human plasma is well-established, the specific detection and quantification of the non-conjugated this compound in human serum lipids are not extensively documented in the available literature. Further targeted analysis would be required to ascertain its concentration and potential biological significance in mammalian systems.

In plant systems, this compound is recognized as a type of octadecanoid, a class of oxygenated 18-carbon fatty acids that play crucial roles in plant defense and signaling. oup.comwikipedia.orgresearchgate.netnih.govscispace.com The octadecanoid pathway, which leads to the synthesis of the plant hormone jasmonic acid, is a well-studied signaling cascade. oup.comwikipedia.orgscispace.com

This compound is often referred to by its common name, taxoleic acid, in the context of plant biochemistry. wikipedia.org It is a member of a group of Δ5-olefinic acids that are characteristic of gymnosperms. plantfadb.orgresearchgate.netwikipedia.orgnih.gov These fatty acids have a double bond at the 5th position, separated by more than one methylene (B1212753) group from the next double bond. wikipedia.orgwikipedia.org

Research has identified taxoleic acid in the seed oils of various conifer species. wikipedia.org The presence of taxoleic acid and other related Δ5-unsaturated fatty acids is considered to have phylogenetic significance in gymnosperms. wikipedia.org These compounds are involved in plant responses to environmental stimuli and defense against herbivores. oup.comscispace.com The octadecanoid signaling pathway, and by extension the fatty acids that are part of it, are integral to the plant's ability to respond to stresses such as wounding and UV radiation. researchgate.netnih.govscispace.com

Table 2: Occurrence of Taxoleic Acid (an isomer of this compound) in Conifer Seed Oils

| Conifer Species | Approximate Percentage of Taxoleic Acid in Seed Oil |

| Pinus nigra | ~47% wikipedia.org |

| Taxus cuspidata | ~16.2% wikipedia.org |

| Taxus baccata | ~12.2% wikipedia.org |

| Cedrus libani | ~9.4% wikipedia.org |

| Abies pinsapo | ~8.2% wikipedia.org |

| Pinus pinaster | ~7.1% wikipedia.org |

| Abies alba | ~6.2% wikipedia.org |

Invertebrate Systems (e.g., Insects)

The occurrence and distribution of this compound and related non-methylene-interrupted (NMI) fatty acids in invertebrate systems are predominantly documented in marine phyla. These compounds are recognized as unusual fatty acids where the double bonds are not separated by the typical single methylene group. gerli.com This structural feature confers unique properties to the cell membranes in which they are incorporated, such as increased resistance to oxidative stress and microbial lipases. nih.gov

Research indicates that various marine invertebrates, including sponges, molluscs, and cnidarians, contain NMI fatty acids. nih.govresearchgate.net These are often referred to as demospongic acids, a term initially used because they were first identified in marine sponges of the class Demospongiae. nih.gov However, their presence is now confirmed in a broader range of marine organisms. nih.govsemanticscholar.org

In many marine invertebrates, NMI dienoic acids with Δ5,9 and Δ5,11 unsaturation patterns are naturally occurring. researchgate.net For instance, 5,9-octadecadienoic acid has been identified in the phospholipids of the anemone Condylactis gigantea and the zoanthid Palythoa caribaeorum. nih.gov The presence of these Δ5,9 fatty acids is not unique to sponges and has been corroborated in other marine invertebrates like these cnidarians. nih.gov The biosynthesis of these fatty acids is thought to involve specific elongase and desaturase enzymes. nih.govnih.govsemanticscholar.org While often obtained through diet, there is evidence for the de novo synthesis of NMI fatty acids in some marine invertebrates, particularly sponges and molluscs. nih.govmdpi.com

In contrast to the detailed findings in marine invertebrates, the specific presence of this compound in terrestrial insects has not been extensively documented in available research. The fatty acid composition of insects is diverse and plays crucial roles in various physiological processes, including energy metabolism, reproduction, and immunity. nih.govfrontiersin.org Insects are capable of synthesizing many fatty acids, and while they have the enzymatic machinery, such as desaturases and elongases, to produce a variety of polyunsaturated fatty acids (PUFAs), the focus has largely been on methylene-interrupted PUFAs like linoleic acid and arachidonic acid. nih.govcsic.esnih.gov Although arachidonic acid levels are generally low in insects, it is a key precursor for eicosanoids, which are vital signaling molecules in insect immunity. nih.govfrontiersin.org The ability of some insects to synthesize linoleic acid de novo challenges the long-held view of it being an exclusively essential fatty acid for animals. csic.es

The following table summarizes the occurrence of related non-methylene-interrupted dienoic acids in select marine invertebrates.

| Fatty Acid | Organism(s) | Phylum | Reference(s) |

| 5,9-Octadecadienoic acid | Condylactis gigantea (anemone), Palythoa caribaeorum (zoanthid) | Cnidaria | nih.gov |

| Other Δ5,9 dienoic acids | Various sponges, molluscs, echinoderms | Porifera, Mollusca, Echinodermata | nih.govresearchgate.netmdpi.com |

| Other Δ5,11 dienoic acids | Various marine invertebrates | Multiple | researchgate.net |

Biosynthesis and Metabolic Pathways of Octadeca 5,11 Dienoic Acid and Its Derivatives

Enzymatic Biotransformation Mechanisms

The transformation of fatty acids in biological systems is a complex process mediated by various enzymes that introduce functional groups and modify the carbon skeleton. These enzymatic reactions are crucial for the production of signaling molecules and other bioactive lipids.

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids. This process is a key step in the biosynthesis of a variety of signaling molecules involved in inflammatory responses and other physiological processes nih.govnih.govoup.com.

The specificity of LOX isozymes is a critical determinant of the final product of the metabolic pathway.

15-Lipoxygenase-1 (15-LOX-1): This enzyme exhibits a preference for linoleic acid, an 18-carbon fatty acid, over arachidonic acid wikipedia.org. It specifically oxygenates linoleic acid at the C-13 position, playing a significant role in the production of 13-hydroxyoctadecadienoic acid (13-HODE) nih.govwikipedia.org. In macrophages, 15-LOX-1 is the key enzyme for the production of 13-HODE from linoleic acid nih.gov. While direct evidence is lacking, it is plausible that 15-LOX-1 could metabolize octadeca-5,11-dienoic acid, potentially leading to hydroxylated derivatives, although the position of oxygenation would depend on the spatial arrangement of the double bonds.

eLOX3: Also known as epidermis-type lipoxygenase 3, eLOX3 is an atypical lipoxygenase wikipedia.orgmedlineplus.govmedlineplus.gov. Unlike other LOX enzymes, it does not directly oxygenate fatty acids but instead acts on fatty acid hydroperoxides, converting them into other signaling molecules medlineplus.govmedlineplus.gov. The eLOX3 enzyme processes these hydroperoxides into molecules that are important for forming the lipid layers in the epidermis medlineplus.govmedlineplus.gov. For instance, it converts 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE) into specific epoxy alcohol products nih.gov. It also metabolizes 9R-hydroperoxyoctadecadienoic acid (9R-HpODE) to products containing either an epoxy alcohol or a ketone group wikipedia.org. Given its role in processing hydroperoxides, eLOX3 could potentially metabolize hydroperoxy derivatives of this compound, should they be formed by other LOX enzymes.

The oxidation of linoleic acid by 15-LOX-1 is a well-characterized pathway that leads to the formation of 13-hydroperoxyoctadecadienoic acid (13-HpODE) wikipedia.orgmdpi.comresearchgate.netcaymanchem.com. This unstable intermediate is then rapidly reduced to the more stable 13-hydroxyoctadecadienoic acid (13-HODE) wikipedia.orgresearchgate.netnih.govhmdb.ca. 13-HpODE can also be formed non-enzymatically from linoleic acid through the action of reactive oxygen species caymanchem.com.

The metabolism of this compound through a similar pathway would depend on the ability of a lipoxygenase to abstract a hydrogen atom from a bis-allylic position. The non-conjugated nature of the double bonds in this compound presents a different substrate profile compared to linoleic acid. However, if a hydroperoxy derivative were formed, it would likely be subsequently reduced to a corresponding hydroxy derivative.

Table 1: Key Enzymes and Products in LOX-mediated Pathways of C18 Fatty Acids

| Enzyme | Substrate | Primary Product(s) |

| 15-Lipoxygenase-1 (15-LOX-1) | Linoleic acid | 13-Hydroperoxyoctadecadienoic acid (13-HpODE) |

| Peroxidases | 13-HpODE | 13-Hydroxyoctadecadienoic acid (13-HODE) |

| eLOX3 | 12R-HpETE, 9R-HpODE | Epoxy alcohols, Ketones |

Cyclooxygenases, also known as prostaglandin-endoperoxide synthases, are key enzymes in the pathway that converts arachidonic acid into prostaglandins (B1171923) and thromboxanes mdpi.comnih.govnih.gov. There are two main isoforms, COX-1 and COX-2 mdpi.com. While their primary substrate is arachidonic acid, they can also metabolize other polyunsaturated fatty acids, including C18 fatty acids like linoleic acid mdpi.comwikipedia.org. COX enzymes can metabolize linoleic acid to form 9-HODE and 13-HODE wikipedia.org. COX-2 shows a greater preference for linoleic acid than COX-1 wikipedia.org. The ability of COX enzymes to metabolize this compound has not been specifically studied. However, given their capacity to act on other C18 dienoic acids, it is conceivable that they could also convert this compound into prostaglandin-like molecules or hydroxylated derivatives.

The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids mdpi.comnih.govnih.govresearchgate.net. CYP enzymes can metabolize polyunsaturated fatty acids through two main types of reactions: epoxidation of the double bonds to form epoxides, and hydroxylation at various positions along the fatty acid chain mdpi.comnih.gov.

CYP epoxygenases can oxidize linoleic acid to form epoxyoctadecenoic acids (EpOMEs) nih.gov. Similarly, CYP hydroxylases can produce hydroxyoctadecadienoic acids (HODEs) from linoleic acid wikipedia.org. The specific regio- and stereoselectivity of these reactions depend on the particular CYP isoform involved mdpi.com. Given this broad substrate capacity, it is highly probable that CYP enzymes can also metabolize this compound, potentially leading to the formation of various epoxides and hydroxylated products.

Table 2: Overview of Enzymatic Pathways in Octadecanoid Metabolism

| Enzymatic Pathway | Key Enzymes | General Function on Fatty Acids | Potential Products from this compound (Hypothetical) |

| Lipoxygenase (LOX) | 15-LOX-1, eLOX3 | Dioxygenation, Hydroperoxide isomerization | Hydroperoxy- and Hydroxy-derivatives, Epoxy alcohols, Ketones |

| Cyclooxygenase (COX) | COX-1, COX-2 | Formation of prostaglandin-like endoperoxides | Prostanoid-like molecules, Hydroxylated derivatives |

| Cytochrome P450 (CYP) | Various CYP isoforms | Epoxidation, Hydroxylation | Epoxides, Hydroxylated derivatives |

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated ones nih.gov. The biosynthesis of this compound, with its unusual non-methylene-interrupted double bond structure, likely involves the action of specific fatty acid desaturases.

The formation of a Δ5 double bond is catalyzed by a Δ5-desaturase, while a Δ11 double bond is introduced by a Δ11-desaturase. The presence of both a Δ5 and a Δ11 double bond in this compound suggests a biosynthetic pathway that may involve the sequential action of these two types of desaturases. The order of these desaturation steps and the precursor fatty acid are yet to be determined. The co-expression of different desaturases has been shown to produce novel fatty acid profiles in transgenic plants nih.govresearchgate.netmdpi.commdpi.com. It is plausible that a similar mechanism, involving the coordinated action of a Δ5-desaturase and a Δ11-desaturase, is responsible for the synthesis of this compound in Cycas revoluta.

Fatty Acid Desaturase Involvement (e.g., Δ9, Δ11, ω3, ω6 desaturases)

Genetic Basis of Desaturase Specificity and Function

The biosynthesis of unsaturated fatty acids is primarily governed by a class of enzymes known as fatty acid desaturases (FADS or FAD). wikipedia.orgnih.gov These enzymes are responsible for introducing double bonds at specific locations in the acyl chains of fatty acids, a process critical for maintaining the fluidity of cell membranes and producing signaling molecules. wikipedia.orgnih.govbu.edu Desaturases are categorized based on the position at which they create a double bond, counted from either the carboxyl (delta) or methyl (omega) end of the fatty acid. wikipedia.org

The synthesis of this compound requires a specific sequence of desaturation steps that deviate from the common pathways for linoleic (Δ9, Δ12) or α-linolenic (Δ9, Δ12, Δ15) acid synthesis. The formation of the distinctive non-methylene-interrupted diene structure of taxoleic acid (all-cis-5,11-18:2) and the related pinolenic acid (all-cis-5,9,12-18:3) points to the involvement of a Δ5-desaturase. wikipedia.orgresearchgate.net In plants, fatty acid synthesis begins with the creation of stearic acid (18:0), which is then typically converted to oleic acid (18:1Δ9) by a Δ9-desaturase. nih.govfrontiersin.org To produce this compound, a subsequent desaturation at the Δ5 position would be required, along with a mechanism to produce the Δ11 double bond.

While humans possess Δ5 and Δ6 desaturases, these are primarily involved in the synthesis of long-chain polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid from linoleic and α-linolenic acid, respectively. nih.govnih.govahajournals.org The genetic basis for the specific Δ5 and Δ11 desaturation seen in plants producing taxoleic acid lies in desaturase enzymes with unique substrate and positional specificity. wikipedia.org The genes encoding these specialized desaturases have evolved in certain plant species to produce these unusual fatty acid structures. nih.gov The specificity of these enzymes is determined by the three-dimensional structure of their active site, which dictates the binding of the fatty acid substrate and the precise location of hydrogen removal to form the double bond. nih.gov

| Desaturase Type | Typical Substrate | Typical Product | Relevance to this compound |

|---|---|---|---|

| Δ9-Desaturase | Stearic acid (18:0) | Oleic acid (18:1Δ9) | Likely an early step in the biosynthetic pathway. |

| Δ12-Desaturase | Oleic acid (18:1Δ9) | Linoleic acid (18:2Δ9,12) | Involved in common PUFA synthesis, but not directly in the 5,11 pattern. |

| Δ5-Desaturase | Eicosatrienoic acid (20:3n-6) | Arachidonic acid (20:4n-6) | An enzyme with this positional specificity is required for the C-5 double bond. Plant-specific variants are responsible for its formation in non-methylene-interrupted fatty acids. wikipedia.orgresearchgate.net |

| Δ11-Desaturase | Vaccenic acid (18:1Δ11) | - | An enzyme with this specificity would be required for the C-11 double bond. Some desaturases show activity at this position. mdpi.com |

Hydratase Enzyme Activities (e.g., CLA-HY)

Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a double bond in a fatty acid's carbon chain, a reaction known as hydration. nih.gov This process is highly regio- and stereoselective, typically converting an unsaturated fatty acid into a specific hydroxy fatty acid. nih.gov These enzymes are widespread in microorganisms, including those in the gut microbiome. nih.gov

A well-studied example is the family of enzymes known as oleate hydratases or conjugated linoleic acid hydratases (CLA-HY). nih.gov These enzymes commonly show a strict regioselectivity for hydrating the cis-9 double bond found in fatty acids like oleic acid and linoleic acid, which results in the formation of 10-hydroxy fatty acids. nih.govgoogle.com Some microbial hydratases have also been identified that can hydrate the cis-12 double bond of linoleic acid to produce 13-hydroxy fatty acids. nih.gov

The substrate specificity of these enzymes is a critical factor. While they are known to act on common C18 fatty acids, their activity on non-methylene-interrupted dienes like this compound is not well-documented. Based on the known mechanisms of characterized FAHs, it is unlikely that they would efficiently hydrate the double bonds at the Δ5 or Δ11 positions without specific adaptations. However, recent research has shown that the substrate scope and regioselectivity of FAHs can be expanded through protein engineering. chemrxiv.org For instance, mutations in the active site of a hydratase from Lactobacillus acidophilus expanded its substrate range and shifted its positional selectivity, enabling it to hydrate double bonds at various positions, including the cis-5 position in eicosapentaenoic acid (EPA). chemrxiv.org This suggests that while wild-type hydratases like CLA-HY may not act on this compound, it is theoretically possible for variants of these enzymes to exist or be engineered that could catalyze its hydration.

Isomerization Reactions (e.g., Hydroperoxide Isomerization)

During the metabolism of polyunsaturated fatty acids, hydroperoxide intermediates can undergo isomerization reactions, which are catalyzed by specific enzymes. Hydroperoxide isomerases are a class of enzymes that convert fatty acid hydroperoxides, typically formed by lipoxygenase (LOX) enzymes, into other oxygenated products. For example, in plants, allene (B1206475) oxide synthase (a type of hydroperoxide isomerase) converts 13-hydroperoxyoctadecatrienoic acid into an unstable allene oxide, which is a key step in the biosynthesis of jasmonic acid.

Another type of hydroperoxide isomerase can convert a conjugated diene hydroperoxide into a ketohydroxy fatty acid. This reaction involves the isomerization of the hydroperoxide group and rearrangement of the double bonds. While these reactions are well-characterized for hydroperoxides derived from common fatty acids like linoleic and linolenic acid, their action on hydroperoxides of this compound is not established. If lipoxygenase were to act on this compound, it would likely form hydroperoxides at positions allylic to the double bonds (e.g., C-7, C-10, or C-13). A subsequent isomerization reaction could then convert these intermediates into more complex derivatives.

Sequential Enzymatic Metabolism and Functional Group Introduction

The introduction of multiple functional groups into a fatty acid chain is typically the result of sequential enzymatic reactions. mdpi.com A fatty acid can be acted upon by a series of enzymes, each adding a new chemical feature such as a hydroxyl (-OH), epoxide, or keto (=O) group. This sequential metabolism is a fundamental process in the generation of a diverse array of signaling lipids known as oxylipins.

The primary enzymes involved in this process in mammals are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. mdpi.com

Lipoxygenases (LOX) introduce a hydroperoxy group at specific positions. For example, 15-lipoxygenase can convert linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13-hydroxyoctadecadienoic acid (13-HODE). nih.govwikipedia.org

Cytochrome P450 (CYP) Enzymes are a versatile superfamily of enzymes that can catalyze various oxidative reactions, including hydroxylation and epoxidation of fatty acids. mdpi.comresearchgate.net They play a major role in phase I metabolism of xenobiotics and endogenous compounds. mdpi.comnih.gov CYP enzymes can introduce hydroxyl groups at different positions along the fatty acid chain or convert a double bond into an epoxide.

If this compound were a substrate for these enzymes, it could undergo a series of transformations. For instance, a lipoxygenase could first introduce a hydroperoxy group, which is then reduced to a hydroxyl group. A CYP enzyme could subsequently act on this monohydroxy product to add a second hydroxyl group, forming a diol, or convert one of the double bonds into an epoxide, forming a hydroxy-epoxy derivative. The specific products formed would depend entirely on the substrate specificity and regioselectivity of the individual enzymes in the sequence.

Non-Enzymatic Oxidation Pathways

Beyond controlled enzymatic reactions, fatty acids with double bonds are susceptible to non-enzymatic oxidation initiated by reactive oxygen species (ROS). This can lead to a wide array of modified fatty acid derivatives.

Photo- and Autoxidation Mechanisms

Autoxidation is a spontaneous, non-enzymatic process that occurs when unsaturated fatty acids react with molecular oxygen via a free-radical chain reaction. mdpi.com Photooxidation is a similar process but is initiated by light in the presence of a photosensitizer. mdpi.com Both mechanisms lead to the formation of fatty acid hydroperoxides as the primary stable products.

The general mechanism involves three stages:

Initiation: An initiator (like a pre-existing radical or UV light) abstracts a hydrogen atom from a carbon atom adjacent (allylic) to a double bond, creating a carbon-centered lipid radical (L•).

Propagation: The lipid radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

Termination: The reaction stops when two radicals combine to form a non-radical species.

In this compound, the carbons at positions 4, 7, 10, and 13 are allylic and thus susceptible to hydrogen abstraction. This would lead to the formation of a mixture of hydroperoxide isomers. These primary hydroperoxides are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Formation of Cyclic and Nitro Fatty Acid Derivatives

Under conditions of significant oxidative stress or high temperatures, the oxidation of polyunsaturated fatty acids can lead to the formation of more complex derivatives, including cyclic structures and nitrated compounds.

Cyclic Fatty Acid Derivatives: At high temperatures, such as those used in frying, the radical intermediates formed during oxidation can undergo intramolecular cyclization. This can lead to the formation of fatty acids containing five- or six-membered rings within the carbon chain. For dienoic acids, this process would result in the formation of monounsaturated cyclic fatty acids.

Nitro Fatty Acid Derivatives: In the presence of reactive nitrogen species, such as nitrogen dioxide (•NO₂), unsaturated fatty acids can undergo nitration. nih.govmdpi.com This non-enzymatic reaction involves the addition of a nitro group (-NO₂) to one of the carbons of a double bond, forming a nitroalkene. nih.govmdpi.comnih.gov These nitro fatty acids (NO₂-FA) are potent signaling molecules that can react with cellular nucleophiles. While the reaction is much more efficient with conjugated dienes, non-conjugated fatty acids can also be nitrated. nih.gov For this compound, this reaction would be expected to produce a mixture of nitro-isomers, with the nitro group located at positions 5, 6, 11, or 12.

| Pathway | Key Process/Enzyme | Potential Product Class | Example |

|---|---|---|---|

| Enzymatic | Desaturase | Polyunsaturated Fatty Acid | Octadeca-5,9,11-trienoic acid |

| Hydratase (mutant/engineered) | Hydroxy Fatty Acid | 6-hydroxy-octadeca-11-enoic acid | |

| Lipoxygenase / Cytochrome P450 | Hydroxylated/Epoxidized derivatives | Hydroxyoctadecadienoic acid, Epoxyoctadecenoic acid | |

| Non-Enzymatic | Autoxidation/Photooxidation | Hydroperoxides | Hydroperoxyoctadecadienoic acid |

| Thermal Oxidation | Cyclic Fatty Acid | Cyclopentenyl- or Cyclohexyl- fatty acid | |

| Nitration | Nitro Fatty Acid | Nitro-octadecadienoic acid |

Catabolism and Further Derivatization of Octadecadienoic Acids

The breakdown of fatty acids in many organisms occurs primarily through β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain. For unsaturated fatty acids like octadecadienoic acids, additional enzymes are required to handle the double bonds. While the specific enzymes for the 5,11-isomer are not documented, the general process would follow the established pathway for other dienoic acids.

β-Oxidation: This catabolic process takes place in the mitochondria and peroxisomes and breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org The acetyl-CoA can then enter the citric acid cycle for energy production. For unsaturated fatty acids, the process requires auxiliary enzymes to reconfigure the double bonds. aocs.org

ω-Oxidation: An alternative, typically minor, pathway for fatty acid degradation is ω-oxidation. This process involves the oxidation of the methyl end (ω-carbon) of the fatty acid. wikipedia.org It becomes more significant when β-oxidation is defective. The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org The process generates dicarboxylic acids that can then undergo β-oxidation from either end. nih.gov

Table 1: Key Aspects of β- and ω-Oxidation of Fatty Acids

| Feature | β-Oxidation | ω-Oxidation |

| Primary Site | Mitochondria, Peroxisomes | Smooth Endoplasmic Reticulum |

| Function | Major pathway for fatty acid breakdown for energy | Alternative pathway, more prominent when β-oxidation is impaired wikipedia.org |

| Initial Step | Dehydrogenation by acyl-CoA dehydrogenase | Hydroxylation of the ω-carbon by cytochrome P450 wikipedia.org |

| End Products | Acetyl-CoA, NADH, FADH2 | Dicarboxylic acids (e.g., succinic acid, adipic acid) wikipedia.org |

Octadecadienoic acids can be precursors to a class of oxylipins known as divinyl ethers. This transformation is part of the lipoxygenase (LOX) pathway. nih.govmdpi.com The biosynthesis of divinyl ethers is initiated by the action of lipoxygenases on polyunsaturated fatty acids to form fatty acid hydroperoxides. These hydroperoxides are then converted into divinyl ethers by the enzyme divinyl ether synthase (DES). nih.govmdpi.com

The primary substrates for divinyl ether synthesis in plants are linoleic acid (an octadeca-9,12-dienoic acid) and α-linolenic acid. nih.govmdpi.com For example, 9-lipoxygenase (9-LOX) converts linoleic acid into a 9-hydroperoxide, which is then transformed by a 9-divinyl ether synthase into colneleic acid. frontiersin.orgnih.gov Similarly, 13-lipoxygenase (13-LOX) can act on linoleic acid to produce a 13-hydroperoxide, which a 13-divinyl ether synthase can convert to other divinyl ether products. nih.govnih.govresearchgate.net

While these pathways are well-documented for linoleic and linolenic acids, there is no specific scientific literature demonstrating that this compound serves as a substrate for divinyl ether synthases. The known pathways leading to common divinyl ethers are summarized below.

Table 2: Documented Pathways for Divinyl Ether Oxylipin Biosynthesis

| Precursor Fatty Acid | Initial Enzyme | Intermediate | Divinyl Ether Synthase (DES) | Final Product |

| Linoleic Acid (C18:2) | 9-Lipoxygenase (9-LOX) | 9-hydroperoxy-octadecadienoic acid | 9-DES | Colneleic acid frontiersin.orgnih.gov |

| α-Linolenic Acid (C18:3) | 9-Lipoxygenase (9-LOX) | 9-hydroperoxy-octadecatrienoic acid | 9-DES | Colnelenic acid frontiersin.org |

| Linoleic Acid (C18:2) | 13-Lipoxygenase (13-LOX) | 13-hydroperoxy-octadecadienoic acid | 13-DES | Etheroleic acid nih.govnih.gov |

| α-Linolenic Acid (C18:3) | 13-Lipoxygenase (13-LOX) | 13-hydroperoxy-octadecatrienoic acid | 13-DES | Etherolenic acid nih.govnih.gov |

Molecular Mechanisms and Biological Activities of Octadeca 5,11 Dienoic Acid and Its Derivatives

Roles as Endogenous Lipid Mediators and Signaling Molecules

Fatty acids are not merely components of cellular membranes; they are also crucial precursors to a vast array of signaling molecules known as lipid mediators or oxylipins. nih.gov These molecules are involved in the fine-tuning of numerous physiological and pathological processes. Octadeca-5,11-dienoic acid belongs to the family of 18-carbon fatty acids, from which octadecanoids, an emerging class of lipid mediators, are derived. nih.gov

Due to its structural similarity to the pro-inflammatory omega-6 fatty acid arachidonic acid (AA), this compound can act as a substitute for AA in the phospholipid pools of cellular membranes. semanticscholar.org This competitive incorporation is a key aspect of its function as a signaling molecule. When cells are stimulated, fatty acids are released from the membrane and metabolized into various bioactive mediators. By displacing arachidonic acid, this compound effectively reduces the substrate pool available for the synthesis of potent pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. semanticscholar.orgnih.gov

Specifically, research has shown that the release of this compound from the cellular membrane phospholipid pool leads to decreased levels of arachidonic acid and, consequently, a reduction in the downstream inflammatory mediator prostaglandin (B15479496) E2. semanticscholar.orgnih.gov While typically found in plants, detectable concentrations of this fatty acid have been identified in human breast cancer tissues and pooled blood plasma, suggesting it can enter human metabolic and signaling pathways. semanticscholar.org Its presence indicates a potential role in modulating lipid signaling cascades in vivo.

Immunomodulatory and Anti-inflammatory Functions

The ability of this compound to modulate immune and inflammatory responses is a direct consequence of its role in cellular signaling pathways, its influence on oxidative stress, and its direct impact on the function of immune cells.

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) are two of the most critical signaling pathways that regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). researchgate.net The anti-inflammatory effects of this compound are significantly mediated through its ability to suppress the activation of these pathways.

In murine macrophage cell lines, treatment with this compound has been shown to inhibit the activation of both NF-κB and MAPK pathways. semanticscholar.orgresearchgate.net This inhibition leads to a downstream reduction in the production of key inflammatory mediators. For instance, by suppressing these signaling cascades, this compound decreases the expression of COX-2 mRNA and the subsequent synthesis of prostaglandin E2. researchgate.net A derivative, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has also been found to inhibit the lipopolysaccharide (LPS)-stimulated nuclear translocation of NF-κB and the activation of MAPKs (pERK1/2, pJNK, and p-p38), further supporting the role of this structural backbone in modulating inflammatory signaling. mdpi.com

Oxidative stress and inflammation are intricately linked processes, where one can perpetuate the other. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including heme oxygenase-1 (HO-1). nih.govnih.gov

While direct studies on this compound's effect on the Nrf2/HO-1 axis are limited, research on its derivative, 13-KODE, provides significant insight. 13-KODE has been shown to increase the protein levels of both Nrf2 and HO-1. mdpi.com This activation of the Nrf2/HO-1 signaling axis is a crucial mechanism for its protective effects against LPS-stimulated inflammation in macrophages. mdpi.com By enhancing the endogenous antioxidant response, these compounds can mitigate the oxidative damage that often accompanies and exacerbates inflammatory conditions. This suggests that this compound may share this ability to bolster cellular antioxidant defenses.

The immunomodulatory effects of this compound have been most clearly demonstrated in macrophages. As key players in both innate and adaptive immunity, macrophages are central to the inflammatory response. By incorporating into the phospholipids (B1166683) of murine macrophages, this compound reduces the production of pro-inflammatory mediators. semanticscholar.orgresearchgate.net This modulation of macrophage activity is a cornerstone of its anti-inflammatory profile.

The effects of fatty acids on other immune cells, such as T cells and leukocytes, are also well-established. Polyunsaturated fatty acids can influence T-cell proliferation, differentiation, and cytokine production, as well as modulate leukocyte migration and phagocytosis. nih.govnih.gov For example, certain fatty acids and their metabolites can alter T cell activation, motility, and homing events. frontiersin.org While specific studies detailing the direct effects of this compound on T cells and leukocytes are not as prevalent as those on macrophages, its classification as a polyunsaturated fatty acid suggests it likely participates in the broader modulation of the immune system by influencing the function of these critical cell types.

Table 1: Summary of Research Findings on the Immunomodulatory Effects of this compound and its Derivatives

| Biological Activity | Key Molecular Target/Pathway | Observed Effect | Cell Type/Model | Compound Studied |

|---|---|---|---|---|

| Anti-inflammatory | NF-κB Signaling Pathway | Inhibition of activation | Murine Macrophages | This compound |

| Anti-inflammatory | MAPK Signaling Pathway | Inhibition of activation | Murine Macrophages | This compound |

| Anti-inflammatory | Prostaglandin E2 Production | Decreased synthesis | Murine Macrophages | This compound |

| Antioxidant Response | Nrf2/HO-1 Signaling Pathway | Increased protein expression/activation | Murine Macrophages | 13-Oxooctadeca-9,11-dienoic acid (Derivative) |

Cellular Regulatory Roles

Beyond its immunomodulatory functions, this compound also plays a role in regulating cellular processes through interactions with specific nuclear and cell-surface receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in the regulation of lipid metabolism and inflammation. Several fatty acids and their derivatives are known to be natural ligands for PPARs.

Evidence strongly suggests that derivatives of this compound are potent PPAR agonists. The isomer 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) has been identified as a potent activator of PPARα. nih.gov Activation of PPARα is a key mechanism for improving dyslipidemia and hepatic steatosis. nih.gov Furthermore, the metabolic pathways of arachidonic acid, which are competitively inhibited by this compound, are known to be closely linked with the regulation of PPARγ, a receptor essential for macrophage polarization. nih.gov This indicates that by modulating the lipid environment, this compound can indirectly influence PPARγ activity.

Information regarding the direct interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel or the G protein-coupled receptor 132 (GPR132) is less clear. While other oxidized linoleic acid metabolites, such as 9-hydroxyoctadecadienoic acid (9-HODE), are known endogenous agonists for GPR132, specific data for the 5,11-dienoic acid isomer is not currently established. nih.gov

Influence on Cellular Proliferation and Programmed Cell Death (Apoptosis)

Octadecadienoic acids (ODA) and their derivatives, a class of lipids derived from 18-carbon fatty acids, have demonstrated significant influence over fundamental cellular processes such as proliferation and apoptosis. Research has shown that these compounds can exert antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting their potential role in modulating cancer cell growth.

Studies on human glioma cells revealed that octadecadienoic acid can inhibit cell proliferation and induce apoptosis. nih.gov The mechanism appears to involve the regulation of key signaling proteins. Treatment with ODA led to a significant decrease in the expression of P53, PI3K, and PKB/Akt proteins, while increasing the expression of Caspase-9. nih.gov This suggests that ODA's effects are mediated through the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The inhibition of this pathway, coupled with the upregulation of pro-apoptotic proteins like Caspase-9, shifts the cellular balance towards programmed cell death. nih.gov Furthermore, ODA treatment was found to cause cell cycle arrest, with a significant increase in the number of cells in the G0/G1 phase and a decrease in the G2/M phase, further contributing to the inhibition of cell proliferation. nih.gov

Derivatives of ODA, such as 13-S-hydroxyoctadecadienoic acid (13(S)-HODE), a primary metabolite of the 15-Lipoxygenase-1 (15-LOX-1) enzyme, also exhibit potent anti-cancer activities. nih.govresearchgate.net In breast cancer cell lines (MCF-7 and MDA-MB-231), 13(S)-HODE inhibited cell growth in a dose- and time-dependent manner. nih.govresearchgate.net This inhibition was associated with the induction of both cell cycle arrest and apoptosis. nih.govresearchgate.net The pro-apoptotic role of 13(S)-HODE has also been observed in colorectal cancer cells. nih.gov One of the proposed mechanisms for these effects involves the modulation of Peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors involved in lipid metabolism and cell proliferation. nih.govnih.gov Specifically, 13(S)-HODE administration led to the down-regulation of PPAR-δ in breast cancer cells. nih.govresearchgate.net Activation of another isoform, PPAR-γ, by 9-HODE and 13-HODE has been shown to result in antiproliferative and pro-apoptotic effects in Caco2 colon cancer cell lines. nih.gov

However, the mechanism of cell death induced by ODA derivatives is not always apoptosis. Certain isomers of conjugated linolenic acid (CLNA), another class of octadecadienoic acid derivatives, were found to inhibit the growth of colon cancer cells through a different programmed cell death pathway known as pyroptosis. ucc.ie This particular study found that the observed cell death was independent of apoptosis, as key apoptotic proteins like caspase-3, -7, -9, and PARP-1 were not activated. ucc.ie

Table 1: Effects of Octadecadienoic Acid and its Derivatives on Cancer Cells

| Compound | Cell Line(s) | Key Findings | Implicated Molecular Targets/Pathways |

| Octadecadienoic acid (ODA) | Human glioma cells | Inhibited cell proliferation; Induced apoptosis; Caused G0/G1 cell cycle arrest. nih.gov | Down-regulation of P53, PI3K, PKB/Akt; Up-regulation of Caspase-9. nih.gov |

| 13-S-hydroxyoctadecadienoic acid (13(S)-HODE) | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibited cell growth in a dose- and time-dependent manner; Induced cell cycle arrest and apoptosis. nih.govresearchgate.net | Down-regulation of PPAR-δ. nih.govresearchgate.net |

| 9-HODE and 13-HODE | Caco2 (Colon Cancer) | Antiproliferative and pro-apoptotic effects. nih.gov | Activation of PPAR-γ. nih.gov |

| Conjugated Linolenic Acid (CLNA) isomers | Caco-2, HT-29, HCT-116 (Colon Cancer) | Inhibited cell proliferation; Induced pyroptosis, not apoptosis. ucc.ie | Activation of Caspase-1, Caspase-4/5, Gasdermin-D. ucc.ie |

Interspecies Biochemical Communication

Octadecanoids, the broad class of signaling molecules derived from 18-carbon fatty acids, are integral to biochemical communication not just within an organism but also between different species. nih.govoup.com Originally identified for their role as phytohormones (like jasmonic acid) in plants, where they regulate defense responses against pathogens and herbivores, their role as interspecies signaling molecules is becoming increasingly recognized. nih.govoup.com This communication is crucial in symbiotic and host-microbe relationships, where lipid mediators facilitate a complex biochemical dialogue that influences the physiology of all partners involved.

An example of this can be seen in the symbiosis between cnidarians (like sea anemones) and dinoflagellate algae. biorxiv.org In this relationship, there is a clear exchange of octadecanoid signals between the host and the symbiont. Specific derivatives, such as 13(S)-hydroxy-octadecatetraenoic acid (13(S)-HOTE), are produced by the dinoflagellate symbiont and are then translocated to the host anemone. biorxiv.org The significant increase of this compound in the host suggests it acts as a critical signaling molecule, potentially as an agonist for host receptors that regulate inflammatory transcription, thereby mediating the symbiotic relationship. biorxiv.org

Host-Microbe Lipid Signaling Interactions

The mammalian gut provides a profound example of host-microbe lipid signaling, where the gut microbiota plays a pivotal role in metabolizing dietary and host-derived lipids into a vast array of bioactive molecules. nih.gov These microbial lipid metabolites are crucial signaling agents that can significantly impact host physiology, particularly immune function and metabolic regulation. nih.govfrontiersin.org

The gut microbiome can both synthesize lipids de novo and transform dietary polyunsaturated fatty acids (PUFAs) into novel signaling molecules. nih.govfrontiersin.org For instance, certain gut bacteria can convert linoleic acid into its diene-conjugated isomers, such as octadeca-9,11-dienoic acid. nih.gov These microbially-produced lipids can be directly sensed by host cells, modulating both innate and adaptive immune pathways. nih.gov

Genetic Regulation and Evolution of Biosynthetic Pathways

Characterization of Genes Encoding Fatty Acid Modifying Enzymes (e.g., Desaturases, Lipoxygenases, Allene (B1206475) Oxide Synthases)

The biosynthesis and modification of octadecadienoic acids are critically dependent on several families of enzymes encoded by specific genes. nih.gov These enzymes introduce functional groups or double bonds into the fatty acid chain, creating a diverse array of products. acs.org

Fatty Acid Desaturases (FADs): Fatty acid desaturases are responsible for introducing double bonds into the hydrocarbon chains of fatty acids, a fundamental step in synthesizing unsaturated fatty acids. plos.org These enzymes are typically encoded by nuclear genes and are categorized based on their subcellular location and substrate specificity. plos.org For instance, FAD2 and FAD6 are ω-6 desaturases that produce the dienoic fatty acid linoleic acid (18:2) from oleic acid (18:1) in the endoplasmic reticulum (ER) and plastids, respectively. plos.org FAD3, FAD7, and FAD8 are ω-3 desaturases that convert linoleic acid into linolenic acid (18:3). plos.org The characterization of these genes is crucial for understanding how specific isomers of octadecadienoic acid might be formed. researchgate.net The identification of desaturase genes from various organisms, including fungi and oomycetes, has provided a toolkit for engineering the production of specific polyunsaturated fatty acids (PUFAs). researchgate.netnih.govsightgen.com For example, a Δ6-desaturase gene from Pythium sp. was cloned and characterized, showing activity on various fatty acid substrates. sightgen.com Similarly, Δ17-desaturases have been identified from oomycetes, which are key for producing ω-3 PUFAs. nih.gov

Lipoxygenases (LOX): Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids. nih.gov In plants like the potato tuber, lipoxygenase activity is well-documented. nih.gov Studies have shown that in response to injury or infection, the profile of lipoxygenase products shifts significantly. nih.gov For example, in control potato tubers, 9-hydroperoxyoctadecadienoic acid (9-HPODE), derived from linoleic acid, is the primary product. nih.gov However, under stress conditions, the production of 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE) from alpha-linolenic acid becomes dominant. nih.gov This differential production suggests that metabolites of octadecadienoic acid may be involved in normal physiological responses, while those derived from octadecatrienoic acid are linked to defense mechanisms. nih.gov

Other Modifying Enzymes: Other enzymes, such as epoxygenases and synthases, contribute to the structural diversity of C18 fatty acids. Fatty acid epoxygenases can convert unsaturated fatty acids into epoxy fatty acids, such as vernolic acid. google.com In some bacteria, a unique biosynthetic pathway for furan (B31954) fatty acids involves enzymes that catalyze methylation and the formation of a furan ring from an octadecadienoic acid intermediate. nih.govnih.govglbrc.org This pathway includes a desaturase (UfaD) that produces a methylated diunsaturated fatty acid, (10E,12E)-11-methyloctadeca-10,12-dienoic acid, which is a precursor to the final furan fatty acid. nih.govnih.gov

The following table summarizes key enzyme families involved in octadecadienoic acid modification.

| Enzyme Family | Function | Key Genes/Examples | Subcellular Location | Reference |

|---|---|---|---|---|

| Fatty Acid Desaturases (FADs) | Introduce double bonds into fatty acid chains. | FAD2, FAD3, FAD6, FAD7, FAB2 | Endoplasmic Reticulum (ER), Plastids | plos.org |

| Lipoxygenases (LOX) | Catalyze the formation of hydroperoxy fatty acids. | 9-LOX | Cytosol | nih.gov |

| Epoxygenases | Form epoxy fatty acids from unsaturated fatty acids. | Δ12-epoxygenase | Not specified | google.com |

| Allene Oxide Synthases (AOS) | Convert hydroperoxides to unstable allene oxides. | Not specified in results | Plastids, ER | researchgate.net |

Transcriptional and Post-Transcriptional Regulation of Octadecadienoic Acid Biosynthesis

The biosynthesis of fatty acids is a highly regulated process, primarily controlled at the level of gene transcription to match cellular growth and environmental conditions. nih.gov Different bacteria utilize distinct classes of transcription factors to control the genes involved in fatty acid synthesis. nih.gov

In bacteria, transcription factors like FadR and FapR play dual roles. In Escherichia coli, FadR acts as a repressor for the fatty acid degradation (fad) regulon and as a positive activator for the transcription of fabA, a key gene in unsaturated fatty acid synthesis. annualreviews.org This cross-regulation allows the cell to coordinate fatty acid synthesis and breakdown. annualreviews.org The binding of acyl-CoA molecules to FadR modulates its activity, causing it to dissociate from DNA and thereby increasing the expression of degradation enzymes while decreasing the expression of synthesis enzymes. annualreviews.org Another regulatory system involves FapR, which is controlled by malonyl-CoA, the first metabolite in the fatty acid synthesis pathway. nih.gov

In the lactic acid bacterium Lactiplantibacillus plantarum, the biosynthesis of conjugated linoleic acid (CLA), an isomer of octadecadienoic acid, is transcriptionally regulated by the arginine biosynthesis regulatory protein ArgR2. asm.org This finding was unexpected, as ArgR2 was previously known to regulate amino acid metabolism, not fatty acid metabolism. asm.org This highlights that regulatory networks can have broader roles than initially understood. asm.org

Post-transcriptional regulation also plays a role, although it is less characterized than transcriptional control. The stability of mRNA molecules encoding biosynthetic enzymes and the efficiency of their translation can be modulated to fine-tune the levels of these enzymes in response to cellular needs.

The following table details key transcriptional regulators in fatty acid metabolism.

| Regulator | Organism(s) | Function | Mechanism | Reference |

|---|---|---|---|---|

| FadR | Escherichia coli | Represses fatty acid degradation; Activates unsaturated fatty acid synthesis. | Binds to DNA to regulate transcription of fad and fab genes. Activity is modulated by long-chain acyl-CoAs. | annualreviews.org |

| FapR | Gram-positive bacteria | Represses fatty acid synthesis genes. | Activity is controlled by malonyl-CoA, the pathway's first metabolite. | nih.gov |

| ArgR2 | Lactiplantibacillus plantarum | Activates the cla operon for conjugated linoleic acid biosynthesis. | Binds to the promoter region of the cla operon. | asm.org |

| SREBP-1c | Mammals | Major transcription factor for insulin-mediated gene induction in lipid metabolism. | Activated by the PI3K pathway in response to insulin (B600854). | physiology.org |

Comparative Genomics and Phylogenetic Analysis of Fatty Acid Desaturase Gene Families

Comparative genomics and phylogenetic analyses of fatty acid desaturase (FAD) gene families across different species provide powerful insights into their evolution, function, and diversification. nih.govresearchgate.nettandfonline.com These studies reveal conserved structures and evolutionary relationships among FAD members. tandfonline.com

FAD genes are typically classified into several subfamilies based on sequence homology and function, including Δ9, Δ12, and ω-3 desaturases. nih.gov Phylogenetic trees constructed from FAD protein sequences from various plants, such as tea, oil palm, sunflower, and perilla, consistently group enzymes with the same function together, irrespective of the plant species. nih.govtandfonline.comnih.govplos.org For example, Δ12 desaturases (FAD2) and ω-3 desaturases (FAD3) from different species cluster together, indicating a common ancestry and conserved function. tandfonline.comnih.gov

These analyses have revealed several key evolutionary features:

Gene Duplication: FAD gene families are often expanded in certain lineages, suggesting that gene duplication events have played a significant role in their evolution. nih.govresearchgate.net In oil palm, for instance, a large family of stearoyl-ACP desaturase (SAD) genes was identified, pointing to complex regulation of oleic acid production. plos.org

Functional Divergence: After duplication, some genes may acquire new functions. For example, while most desaturases are highly specific, some bifunctional enzymes have been identified, such as a Δ12/Δ-15 desaturase from Fusarium monoliforme. nih.gov

Conserved Structure: Despite evolutionary distance, FAD proteins share conserved structural features. Membrane-bound desaturases typically contain three conserved histidine box motifs, which are essential for their catalytic activity, while soluble desaturases like FAB2 have their own distinct conserved structures. plos.org

Subcellular Localization: The evolutionary analysis, combined with sequence motifs, helps predict the subcellular localization of the enzymes. For instance, N-terminal chloroplast transit peptides are found in plastid-localized FADs (e.g., FAD6, FAD7), while ER-retention signals are present on ER-localized FADs (e.g., FAD2, FAD3). plos.org

A comparative study of FAD genes in sunflower and other oil crops identified 33 FAD genes in sunflower, 25 in cacao, and 46 in flax, with analysis suggesting the most recent divergence between sunflower and cacao occurred around 100 million years ago. tandfonline.com Such studies are foundational for metabolic engineering efforts aimed at producing novel fatty acid profiles in crops. nih.gov

Emerging Research Avenues and Future Directions

Discovery and Characterization of Novel Octadecadienoic Acid Derivatives

Another area of interest is the creation of fatty ester derivatives. For example, fatty ester derivatives of podophyllotoxin (B1678966) have been synthesized by reacting fatty acids with the hydroxyl group of the parent molecule. researchgate.net This has led to the creation of compounds like 9,12-epoxy-9,11-octadecadienoic acid and octadeca-9Z,11E-dienoic acid derivatives. researchgate.net Similarly, novel fatty acid amides have been synthesized, demonstrating the versatility of octadecadienoic acid as a backbone for chemical modification. researchgate.net

The characterization of these new derivatives relies heavily on advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structures of these synthesized compounds. researchgate.netresearchgate.net For example, in the characterization of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, complete spectral data was presented for the first time, providing a critical reference for future studies. researchgate.net

Comprehensive Elucidation of Organism-Specific Biosynthetic and Catabolic Networks

The biosynthesis of octadeca-5,11-dienoic acid and its isomers is a complex process that varies across different organisms. In many plants, particularly conifers, these fatty acids are key components of seed oils. wikipedia.org Taxoleic acid (5Z,9Z-octadeca-5,9-dienoic acid), an isomer of this compound, is believed to be synthesized from oleic acid by a Δ5-desaturase enzyme. wikipedia.org Similar enzymatic activity has been identified in the oomycete Pythium irregulare. wikipedia.org In sponges, the introduction of double bonds into the fatty acid chain appears to occur in a random sequence. wikipedia.org

The catabolism, or breakdown, of fatty acids generally occurs through α-, β-, and ω-oxidation. scispace.com β-oxidation, which takes place in the mitochondria and peroxisomes, is the primary pathway for shortening the fatty acid chain by two carbons at a time. scispace.com The metabolism of specific isomers like columbinic acid (5E,9Z,12Z-octadecatrienoic acid) has been studied in detail. It can be metabolized by cyclooxygenase and lipoxygenase enzymes to form various hydroxy- and oxo-derivatives. nih.govresearchgate.net For example, ram seminal vesicle microsomes convert columbinic acid almost quantitatively to a 9-hydroxy derivative. nih.gov

Microorganisms also play a role in the production of octadecadienoic acid isomers. Certain bacteria can produce conjugated linoleic acid (CLA) isomers from linoleic acid. nih.gov For instance, Lactobacillus plantarum produces cis-9,trans-11-octadecadienoic acid. oup.com This highlights the potential for microbial fermentation to generate specific isomers. vulcanchem.com

Further Delineation of Specific Receptor-Mediated Actions and Intracellular Signaling Pathways

Octadecadienoic acids and their derivatives exert their biological effects through interactions with specific cellular receptors and by modulating intracellular signaling pathways. A significant finding is that pinolenic acid, an isomer of this compound, is a potent dual agonist for the free fatty acid receptors 1 and 4 (FFA1 and FFA4). researchgate.net This co-activation is thought to enhance glucose-dependent insulin (B600854) secretion and improve insulin sensitivity. researchgate.net Conjugated linoleic acid (CLA) isomers have also been identified as functional agonists of FFA1. researchgate.net

The downstream signaling pathways activated by these fatty acids are complex and can influence a wide range of cellular processes. For example, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), a derivative found in glasswort, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. researchgate.netmdpi.com It achieves this by suppressing the nuclear translocation of NF-κB and inhibiting the activation of mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.com Furthermore, 13-KODE can reduce the production of reactive oxygen species (ROS) and enhance the expression of the antioxidant proteins Nrf2 and HO-1. researchgate.netnih.gov

Other derivatives, such as 13-hydroxyoctadecadienoic acid (13-HODE), can activate peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org This activation is linked to the induction of PPARγ-inducible genes in monocytes and their differentiation into macrophages. wikipedia.org The inhibitory effect of cis-9,trans-11-CLA on IL-8 production is also mediated through PPARγ activation. ebi.ac.uk

Exploration of Physiological Roles in Understudied Organisms and Biological Contexts

While much of the research on this compound and its isomers has focused on their roles in inflammation and metabolism, their physiological functions in a broader range of organisms and biological contexts are still being uncovered. In conifers, for example, these fatty acids are abundant in seed oils, suggesting a role in energy storage for germination and seedling growth. wikipedia.orgwikipedia.org

In the context of essential fatty acid (EFA) deficiency, columbinic acid has been shown to be incorporated into various tissues in rats and can partially correct the altered fatty acid profiles characteristic of this condition. nih.gov It can also improve the physical properties of liver microsomal membranes. nih.gov The topical application of the major lipoxygenase product of columbinic acid has been found to resolve scaly dermatitis in EFA-deficient rats. nih.gov

The presence of these fatty acids in marine organisms like sponges suggests they may have roles adapted to their specific environments. researchgate.net For instance, the unique α-methoxylated fatty acids found in sponges may possess biophysical properties that are advantageous in a marine setting. researchgate.net Further research is needed to understand the full extent of their physiological roles in these and other understudied organisms.

Strategies for Targeted Biotechnological Production of Specific Isomers

The unique biological activities of specific this compound isomers have driven interest in developing methods for their targeted production. Biotechnological approaches offer a promising alternative to complex chemical synthesis.

One strategy involves the use of microorganisms that naturally produce these fatty acids. For example, the bacterium Lactobacillus plantarum can be used to produce specific conjugated linoleic acid (CLA) isomers. oup.com The production of different isomers can be influenced by altering the culture conditions, such as by adding L-serine, glucose, AgNO3, or NaCl to the reaction mixture. oup.com

Another approach is the use of purified enzymes. Lipases, such as those from Candida antarctica and Candida rugosa, can be used for the enzymatic enrichment of pinolenic acid. researchgate.net Lipase-catalyzed acidolysis in a solvent-free system is one method being explored. researchgate.net Furthermore, lipoxygenases (LOXs) from various sources, including cyanobacteria, are being investigated for their ability to transform linoleic acid into specific hydroxy-derivatives. acs.org For instance, LOXs from Calothrix sp. and Rivularia sp. have shown high specific activity towards linoleic acid. acs.org

Genetic engineering of plants and microorganisms is also a viable strategy. By introducing or overexpressing specific desaturase or elongase enzymes, it may be possible to create customized fatty acid profiles in oilseed crops or microbial fermentation systems. nih.govscispace.com This could lead to the large-scale, cost-effective production of desired this compound isomers for various applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting and purifying Octadeca-5,11-dienoic acid from biological matrices?

- Methodological Answer : The Bligh and Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (1:2 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The lipid-rich chloroform layer is isolated, and purification is achieved via solvent evaporation. This method minimizes lipid degradation and is adaptable to diverse biological samples, including muscle tissues . For conjugated dienes like this compound, ensure inert atmospheres (e.g., nitrogen) during extraction to prevent oxidation.

Q. How can researchers accurately quantify this compound in complex lipid mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is preferred. Methylation using BF₃-methanol or acid-catalyzed esterification converts fatty acids to methyl esters for volatility. However, avoid alkaline conditions, as they may induce isomerization of conjugated double bonds. Internal standards (e.g., C17:0 methyl ester) improve quantification accuracy. Validate methods using reference materials from authoritative databases like NIST Chemistry WebBook .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound?

- Methodological Answer : Biosynthesis likely involves desaturases acting on saturated or monounsaturated precursors. For example, Δ5 and Δ11 desaturases may sequentially introduce double bonds into stearic acid (C18:0). In vitro assays using rat liver microsomes or recombinant enzymes can identify substrate specificity. Monitor reaction products via thin-layer chromatography (TLC) or GC-MS to confirm intermediate steps .

Advanced Research Questions

Q. How can contradictions in desaturase activity data for this compound biosynthesis be resolved?

- Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., microsomal vs. recombinant systems) or assay conditions (e.g., cofactor availability). Reproduce studies using standardized protocols, such as controlled NADPH concentrations and temperature. Cross-validate findings with gene knockout models or siRNA silencing to confirm enzyme roles. For instance, Chen et al. (2000) questioned Δ8 desaturase involvement in polyunsaturated fatty acid synthesis, highlighting the need for mechanistic clarity .

Q. What experimental designs mitigate oxidative degradation of this compound during storage and analysis?

- Methodological Answer : Conjugated dienes are prone to oxidation, altering structural integrity. Store samples at -80°C under nitrogen or argon. Add antioxidants (e.g., BHT) to lipid extracts at 0.01% w/v. For long-term stability studies, use accelerated oxidation models (e.g., 40°C/75% RH) and monitor peroxide values via iodometric titration. NMR (¹H and ¹³C) can confirm double bond positions and oxidation products .

Q. How can researchers differentiate isomers of Octadecadienoic acid (e.g., 5,11 vs. 9,11) in biological samples?

- Methodological Answer : Utilize silver-ion chromatography to separate geometric isomers based on double bond positions. Couple with high-resolution MS (HRMS) for precise mass-to-charge ratio analysis. For structural confirmation, synthesize authentic standards and compare retention times and fragmentation patterns. Iversen et al. (1984) successfully identified Octadeca-9,11-dienoic acid using similar approaches .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for functional studies?

- Methodological Answer : Follow strict protocols for chemical derivatization (e.g., hydroxylation, epoxidation). For example, enzymatic oxidation with lipoxygenases can generate hydroxy derivatives. Validate reaction yields via LC-MS and purity via HPLC-UV (210 nm). Document all parameters (e.g., solvent polarity, catalyst load) to align with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.